molecular formula C27H25N3O5S2 B2492260 (Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-39-3

(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2492260
CAS RN: 865197-39-3
M. Wt: 535.63
InChI Key: RVHJCBXRVXKACZ-DQSJHHFOSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction between isoquinoline or quinoline derivatives and dialkyl acetylenedicarboxylates in the presence of 2-aminobenzothiazole, leading to novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines in excellent yields. These compounds are characterized by elemental analysis, Mass spectroscopy, IR, 1H-NMR & 13C-NMR spectra, with some undergoing single crystal X-ray diffraction studies for molecular structure analysis (Arab-Salmanabadi, Dorvar, & Notash, 2015).

Molecular Structure Analysis

The molecular structure of these synthesized compounds, particularly the ones involving dihydroimidazo and quinoline derivatives, are elucidated using X-ray diffraction, NMR, and IR spectroscopy, which aids in understanding the geometric and electronic structure essential for determining reactivity and interaction with other molecules.

Chemical Reactions and Properties

The related compounds exhibit a range of chemical reactions, including sulfonylation/cyclization processes to access sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, showcasing mild reaction conditions and functional group tolerance. These reactions highlight the compound's potential for generating novel molecules with significant properties, including antitumor activity (Wang et al., 2021).

Scientific Research Applications

Synthesis and Applications in Antimicrobial Activity

  • The compound has been used in the synthesis of various derivatives with notable antimicrobial activities. For instance, its derivatives have shown activity against gram-negative bacteria like E. coli and P. aeruginosa, and gram-positive bacteria such as S. aureus, and C. diphtheriae (Dabholkar & Tripathi, 2011).
  • Another study synthesized novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines, involving the compound as a key reactant, which were characterized by various spectroscopy techniques (Arab-Salmanabadi, Dorvar, & Notash, 2015).

Psychotropic and Anti-inflammatory Activity

  • Synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including this compound, displayed significant psychotropic and anti-inflammatory activities in vitro and in vivo. These compounds were found to possess sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines (Zablotskaya et al., 2013).

Structural and Physicochemical Characterization

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. For example, some 3,4-dihydroisoquinolin-2(1H)-yl compounds have been found to have antioomycete activity .

Future Directions

Future research could explore the synthesis of more derivatives of this compound, as well as their potential biological activities . Further studies could also investigate the properties and uses of this compound in more detail.

properties

IUPAC Name

methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S2/c1-18-7-12-23-24(15-18)36-27(30(23)17-25(31)35-2)28-26(32)20-8-10-22(11-9-20)37(33,34)29-14-13-19-5-3-4-6-21(19)16-29/h3-12,15H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHJCBXRVXKACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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